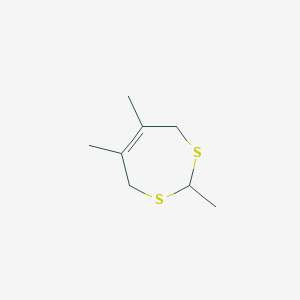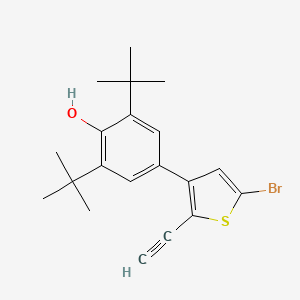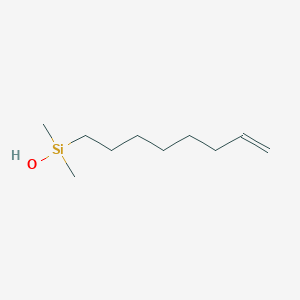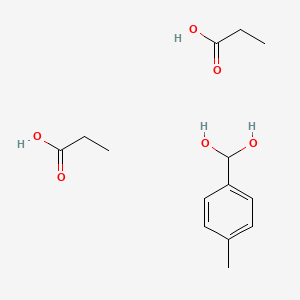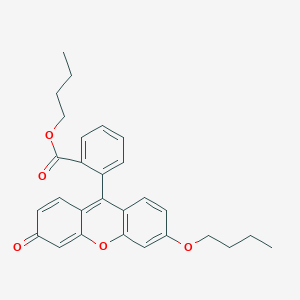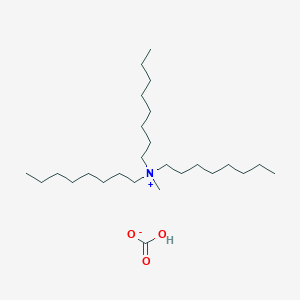
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is often used in various industrial and laboratory applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its quaternary ammonium group, which imparts a positive charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate can be synthesized through a quaternization reaction. The process typically involves the reaction of N,N-dioctyloctan-1-amine with methyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure proper mixing of reactants. The product is then subjected to multiple purification steps, including filtration and drying, to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation Reactions: The long alkyl chains can undergo oxidation under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Major Products
Substitution: The major products include various substituted ammonium compounds.
Oxidation: The major products are oxidized derivatives of the alkyl chains, such as alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility of hydrophobic drugs.
Industry: The compound is used in the formulation of detergents and cleaning agents, where its surfactant properties help in the removal of oils and greases.
Mechanism of Action
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from catalysis to drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium chloride
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is unique due to its specific counterion, hydrogen carbonate, which can impart different solubility and reactivity characteristics compared to other similar compounds with chloride or bromide counterions. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
CAS No. |
144826-18-6 |
|---|---|
Molecular Formula |
C26H55NO3 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
hydrogen carbonate;methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N.CH2O3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
JZBORXYMEWOQRS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
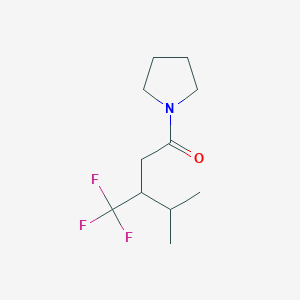

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
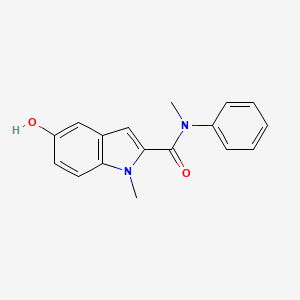
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
